Sialyl Lewis a

Description

Properties

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)54-25(15(42)7-36)24(12(5-34)32-10(2)38)53-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZOTETZQBPBCE-NYLDSJSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919162 | |

| Record name | Sialyl Lewis a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Sialyl Lewis | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

92448-22-1 | |

| Record name | Sialyl Lewis a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92448-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sialyl lewis A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092448221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sialyl Lewis a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIALYL LEWIS A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEJ6FM4UJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Sialyl Lewis | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Sialyl Lewis A: Structure, Composition, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sialyl Lewis A (sLea) antigen, a critical carbohydrate structure implicated in cancer biology and metastasis. This document details its core structure, carbohydrate composition, biosynthesis, and its role as a ligand for selectins. Furthermore, it offers detailed experimental protocols for its detection and analysis, alongside quantitative data on its expression in various malignancies.

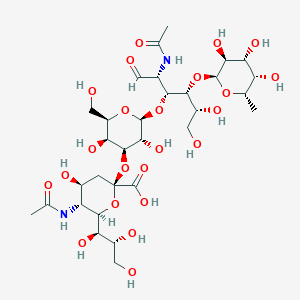

Core Structure and Carbohydrate Composition of this compound

This compound (sLea), also known as Carbohydrate Antigen 19-9 (CA19-9), is a tetrasaccharide epitope displayed on the termini of glycans attached to proteins and lipids on the cell surface. It is a key player in cell-cell recognition and adhesion processes.

Systematic Name: Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc

The sLea structure is composed of four essential monosaccharide units:

-

N-acetylneuraminic acid (Neu5Ac): A type of sialic acid that caps (B75204) the glycan chain.

-

Galactose (Gal): A six-carbon sugar.

-

Fucose (Fuc): A deoxyhexose sugar.

-

N-acetylglucosamine (GlcNAc): An amide derivative of the monosaccharide glucose.

The defining feature of sLea is its underlying Type 1 chain (Galβ1-3GlcNAc) and the α1-4 linkage of the fucose residue to the N-acetylglucosamine. This distinguishes it from its structural isomer, Sialyl Lewis X (sLex), which is built on a Type 2 chain (Galβ1-4GlcNAc) and has an α1-3 fucose linkage.[1]

Table 1: Structural Comparison of this compound and Sialyl Lewis X

| Feature | This compound (sLea) | Sialyl Lewis X (sLex) |

| Core Chain | Type 1 (Galβ1-3GlcNAc) | Type 2 (Galβ1-4GlcNAc) |

| Fucose Linkage | α1-4 to GlcNAc | α1-3 to GlcNAc |

| Systematic Name | Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc | Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc |

Biosynthesis of this compound

The synthesis of sLea is a multi-step enzymatic process that occurs in the Golgi apparatus. It involves the sequential action of specific glycosyltransferases that add monosaccharide units to a precursor glycan chain, which can be part of an N-glycan, O-glycan, or a glycolipid.

The key enzymatic steps are:

-

Formation of the Type 1 Chain: A β1,3-galactosyltransferase (such as B3GALT5) adds a galactose residue to an N-acetylglucosamine (GlcNAc) residue in a β1-3 linkage, forming the Type 1 precursor (Galβ1-3GlcNAc).[2]

-

Sialylation: An α2,3-sialyltransferase (specifically ST3GAL3) transfers a sialic acid (Neu5Ac) molecule to the galactose residue of the Type 1 chain via an α2-3 linkage.[2]

-

Fucosylation: Finally, an α1,4-fucosyltransferase (such as FUT3) adds a fucose residue to the N-acetylglucosamine of the sialylated Type 1 chain in an α1-4 linkage, completing the sLea structure.[2]

Figure 1. Biosynthesis pathway of this compound.

Role in Cancer and Metastasis: Interaction with E-Selectin

In many types of cancer, particularly adenocarcinomas of the pancreas, colon, stomach, and ovary, the expression of sLea is significantly upregulated. This aberrant glycosylation plays a crucial role in cancer progression and metastasis.

sLea functions as a ligand for E-selectin, an adhesion molecule expressed on the surface of endothelial cells lining blood vessels. The binding of sLea on circulating tumor cells to E-selectin on the endothelium facilitates the initial tethering and rolling of cancer cells, a critical step in their extravasation from the bloodstream to form distant metastases. This interaction can also trigger downstream signaling pathways within the cancer cells that promote their survival and invasion.

The binding of sLea to E-selectin on endothelial cells can activate intracellular signaling cascades in the cancer cells, including the p38 and ERK MAP kinase pathways, which are known to be involved in cell migration and invasion.[3]

Figure 2. this compound and E-selectin interaction leading to metastasis.

Quantitative Data on this compound Expression

The expression of sLea, clinically measured as CA19-9, is a well-established tumor marker. Its serum levels are often elevated in patients with various cancers and can correlate with tumor stage and patient prognosis.

Table 2: Serum Levels of CA19-9 in Different Cancers

| Cancer Type | Normal Range (U/mL) | Pathological Range (U/mL) | Notes |

| Pancreatic Cancer | < 37 | Often > 100, can exceed 1000 | Sensitivity of 79-81% and specificity of 82-90% for diagnosis.[4] Levels > 1000 U/mL are highly specific for malignancy.[5] |

| Biliary Tract Cancer | < 37 | Often > 100 | Sensitivity of 53% at a threshold of >100 U/mL.[4] |

| Gastric Cancer | < 37 | Elevated in 26-60% of cases | Levels can depend on the stage of the cancer. |

| Colorectal Cancer | < 37 | Elevated in 18-58% of cases | Elevation rate depends on the Dukes stage.[4] |

| Ovarian Cancer | < 37 | Can be elevated | |

| Hepatocellular Carcinoma | < 37 | Elevated in 22-49% of cases | [4] |

Table 3: Immunohistochemical Expression of this compound in Tumors

| Cancer Type | Percentage of sLea-Positive Cases |

| Pancreatic Ductal Adenocarcinoma | 78.4%[6] |

| Gastric Cancer | 50%[7] |

| Colorectal Cancer | 36%[7] |

| Ovarian Cancer | 27%[7] |

| Non-small Cell Lung Cancer | 21%[7] |

Experimental Protocols

Immunohistochemistry (IHC) for this compound (CA19-9) in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for the qualitative identification of sLea in FFPE human tissues using an anti-CA19-9 monoclonal antibody.

Materials:

-

FFPE tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval solution (e.g., Diva Decloaker, Citrate Buffer pH 6.0)

-

Peroxidase blocking solution (3% H2O2)

-

Blocking buffer (e.g., 10% normal serum)

-

Primary antibody: Mouse anti-CA19-9 monoclonal antibody (Clone: 121SLE)

-

Secondary antibody (e.g., HRP-conjugated anti-mouse)

-

DAB chromogen solution

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Immerse in 100% ethanol (2 x 10 minutes).

-

Immerse in 95% ethanol (5 minutes).

-

Immerse in 70% ethanol (5 minutes).

-

Rinse with running tap water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval solution at 95-100°C for 20-40 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with peroxidase blocking solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., TBS-T).

-

-

Blocking:

-

Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Apply the anti-CA19-9 primary antibody diluted in blocking buffer.

-

Incubate for 30-60 minutes at room temperature or overnight at 4°C.[8]

-

Rinse with wash buffer.

-

-

Secondary Antibody Incubation:

-

Apply the HRP-conjugated secondary antibody.

-

Incubate for 20-30 minutes at room temperature.[8]

-

Rinse with wash buffer.

-

-

Chromogen Detection:

-

Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through graded ethanol and xylene.

-

Mount with a permanent mounting medium.

-

Interpretation: Positive staining will appear as a brown precipitate in the cytoplasm and/or membrane of the cells.

Figure 3. Immunohistochemistry workflow for this compound detection.

Antibody Microarray for the Analysis of sLea-carrying Glycoproteins

This protocol provides a general workflow for the detection and relative quantification of sLea on specific proteins captured from a biological sample (e.g., serum) using an antibody microarray.

Materials:

-

Antibody microarray slide

-

Biological sample (e.g., serum)

-

Blocking buffer

-

Wash buffer (e.g., PBST)

-

Detection antibody: Fluorescently labeled anti-sLea (CA19-9) antibody

-

Microarray scanner

Procedure:

-

Array Blocking:

-

Incubate the antibody microarray slide with a blocking buffer to prevent non-specific protein binding.

-

-

Sample Incubation:

-

Dilute the biological sample and apply it to the microarray.

-

Incubate to allow specific proteins to be captured by their corresponding antibodies on the array.[9]

-

-

Washing:

-

Wash the slide thoroughly with wash buffer to remove unbound proteins.

-

-

Detection Antibody Incubation:

-

Apply the fluorescently labeled anti-sLea antibody to the microarray.

-

Incubate to allow the antibody to bind to the sLea epitopes on the captured glycoproteins.[9]

-

-

Final Washing:

-

Wash the slide to remove the unbound detection antibody.

-

-

Scanning and Data Analysis:

-

Scan the microarray slide using a fluorescent microarray scanner.

-

The fluorescence intensity at each spot is proportional to the amount of sLea on the specific captured protein.

-

Analyze the data to determine the relative abundance of sLea on different proteins.

-

Figure 4. Workflow for this compound glycoprotein (B1211001) analysis using an antibody microarray.

Conclusion

This compound is a carbohydrate antigen of significant interest in cancer research and clinical oncology. Its specific structure, characterized by a Type 1 chain and an α1-4 linked fucose, and its role as a ligand for E-selectin, underscore its importance in the metastatic cascade. The overexpression of sLea in various cancers makes it a valuable biomarker for diagnosis, prognosis, and monitoring of disease. The experimental protocols provided in this guide offer robust methods for the detection and analysis of sLea, facilitating further research into its biological functions and its potential as a therapeutic target. A thorough understanding of the structure, composition, and biosynthesis of this compound is crucial for the development of novel strategies to combat cancer metastasis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. E-selectin in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the major sialyl-Lex-positive mucins present in colon, colon carcinoma, and sera of patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. genomeme.ca [genomeme.ca]

- 9. Analysis of glycans on serum proteins using antibody microarrays - PMC [pmc.ncbi.nlm.nih.gov]

Sialyl Lewis a biosynthesis pathway in cancer cells

An In-depth Technical Guide to the Sialyl Lewis a (sLe^a) Biosynthesis Pathway in Cancer Cells

Introduction

This compound (sLe^a), also known as Carbohydrate Antigen 19-9 (CA19-9), is a tetrasaccharide carbohydrate antigen that is minimally expressed in normal epithelial cells but is frequently overexpressed in various adenocarcinomas, including pancreatic, colorectal, gastric, and ovarian cancers.[1][2] Its expression is strongly correlated with tumor progression, metastasis, and poor prognosis.[3] In cancer cells, sLe^a plays a critical role in the metastatic cascade by functioning as a key ligand for E-selectin, an adhesion molecule expressed on endothelial cells.[2][4] This interaction facilitates the adhesion of circulating tumor cells to the vascular endothelium, a crucial step in the formation of distant metastases.[2][4]

The synthesis of sLe^a is not template-driven but is the result of the coordinated, and often dysregulated, activity of a specific set of glycosyltransferases.[5] Understanding the molecular mechanisms that govern the expression of this antigen is therefore of paramount importance for the development of novel diagnostic tools and therapeutic strategies targeting cancer metastasis. This guide provides a detailed overview of the sLe^a biosynthesis pathway, the key enzymes involved, their regulation in cancer, and relevant experimental protocols for their study.

Core Biosynthesis Pathway of this compound

The biosynthesis of sLe^a occurs in the Golgi apparatus through a stepwise enzymatic process. The pathway involves the sequential addition of monosaccharides to a precursor structure, the Type 1 chain (Galβ1-3GlcNAc), which can be attached to either a protein backbone (forming an O-glycan or N-glycan) or a lipid. The final structure of sLe^a is Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc.

The two final and rate-limiting steps in sLe^a synthesis are:

-

Sialylation: The addition of a sialic acid (N-acetylneuraminic acid, Neu5Ac) residue in an α2,3-linkage to the terminal galactose (Gal) of the Type 1 chain. This reaction is catalyzed by β-galactoside α2,3-sialyltransferase 3 (ST3GAL3).[3][6]

-

Fucosylation: The addition of a fucose (Fuc) residue in an α1,4-linkage to the N-acetylglucosamine (GlcNAc) of the sialylated Type 1 chain. This step is catalyzed by α1,3/4-fucosyltransferase 3 (FUT3), also known as the Lewis enzyme.[7][8]

The overexpression of sLe^a in cancer is primarily due to the elevated expression and activity of these specific glycosyltransferases.

Key Enzymes and Their Regulation in Cancer

The expression of glycosyltransferases is tightly regulated in normal tissues. In cancer, this regulation is often disrupted, leading to aberrant glycosylation patterns, including the increased synthesis of sLe^a.

Sialyltransferases (ST3GALs)

The ST3GAL family of enzymes catalyzes the transfer of sialic acid to galactose residues.[9]

-

ST3GAL3: This enzyme is primarily responsible for the α2,3-sialylation of Type 1 chains, the direct precursor for sLe^a.[3][6] Its expression has been linked to poor prognosis in breast cancer and chemoresistance in ovarian cancer.[3]

-

ST3GAL4: While primarily involved in the synthesis of Sialyl Lewis x (a structural isomer of sLe^a), ST3GAL4 can also contribute to the sialylation step.[3][10] Increased ST3GAL4 expression is associated with enhanced metastatic potential and poor prognosis in pancreatic and gastric cancer.[3] In breast cancer, high ST3GAL4 expression is linked to a poor prognosis and promotes tumorigenesis by enhancing aerobic glycolysis.[11][12]

-

ST3GAL6: Upregulation of ST3GAL6 is observed in hepatocellular carcinoma and correlates with increased cell proliferation, migration, and invasion.[3]

Fucosyltransferases (FUTs)

-

FUT3 (Lewis Enzyme): This enzyme is unique in that it can catalyze both α1,4-fucosylation (to create sLe^a) and α1,3-fucosylation (to create sLe^x).[7][8] Upregulation of FUT3 is a common feature in many cancers and is linked to aggressiveness and metastasis.[8][13] For instance, silencing the FUT3 gene has been shown to inhibit proliferation and migration in gastric and pancreatic cancer cells.[7][14]

Regulatory Mechanisms in Cancer

The overexpression of these key enzymes in cancer is driven by several factors:

-

Tumor Hypoxia: Low oxygen conditions, common in solid tumors, induce the transcription of glycosyltransferase genes, including those involved in sLe^a synthesis.[2][15]

-

Epigenetic Changes: Alterations such as DNA methylation and histone deacetylation can lead to the silencing of genes that create more complex, branched glycans.[2][16] This "incomplete synthesis" results in the accumulation of simpler precursor structures like sLe^a.[2][16] For example, the epigenetic silencing of a specific sialyltransferase can lead to an accumulation of sLe^a in cancer cells.[2]

-

Oncogenic Signaling: Oncogenes such as Ras and ErbB2 can activate signaling pathways that upregulate the transcription of specific glycosyltransferases.[10] TGF-β signaling has also been shown to be influenced by FUT3 expression, affecting epithelial-mesenchymal transition (EMT), a key process in metastasis.[14]

Quantitative Data Summary: Enzyme Expression

The dysregulation of glycosyltransferase expression is a hallmark of many cancers. The following table summarizes reported changes in the expression of key sLe^a biosynthesis enzymes in various tumor types compared to normal tissue.

| Enzyme | Cancer Type | Change in Expression | Reference(s) |

| ST3GAL3 | Breast Cancer | Associated with poor prognosis | [3] |

| Ovarian Cancer | Associated with chemoresistance | [3] | |

| ST3GAL4 | Pancreatic & Gastric Cancer | Upregulated; correlates with metastasis & poor prognosis | [3] |

| Breast Cancer | Upregulated; high expression linked to poor prognosis | [11][12] | |

| Glioma | Overexpression linked to malignancy | [17] | |

| Renal Cell Carcinoma | Downregulated | [3] | |

| ST3GAL5 | Bladder Cancer | Downregulated; associated with poor prognosis | [18] |

| Multiple Cancers | Downregulated (Bladder, Breast, Liver, Ovary, Prostate) | [18] | |

| ST3GAL6 | Hepatocellular Carcinoma | Upregulated; correlates with proliferation & invasion | [3] |

| Bladder Cancer | Upregulated; correlates with tumor stage & poor outcome | [3] | |

| FUT3 | Colorectal Cancer | Upregulated | [8] |

| Pancreatic Cancer | Upregulated; knockdown impairs proliferation & migration | [14] | |

| Lung Adenocarcinoma | Upregulated | [19] | |

| Breast Cancer | High expression linked to lower overall survival | [13] |

Experimental Protocols

Studying the sLe^a pathway requires robust methods to measure enzyme activity and detect the antigen in biological samples.

Protocol 1: Sialyltransferase Activity Assay (Radiolabeled Method)

This protocol measures the transfer of radiolabeled sialic acid from a donor substrate to an acceptor glycoprotein (B1211001).[20][21]

-

Materials & Reagents:

-

Enzyme source (cell lysate, tissue homogenate, or purified enzyme)

-

Acceptor substrate (e.g., asialofetuin, 10 µg)

-

Donor substrate: CMP-[¹⁴C]NeuAc (radiolabeled CMP-Sialic Acid), 100 µM

-

Reaction Buffer: 50 mM MES buffer (pH 6.0), 1 mM MgCl₂, 0.5% Triton CF-54

-

SDS-PAGE loading buffer

-

SDS-PAGE gel and electrophoresis apparatus

-

Radioimager (e.g., Fuji BAS2000)

-

-

Procedure:

-

Prepare the reaction mixture in a total volume of 10 µL, containing the reaction buffer, acceptor substrate, donor substrate (CMP-[¹⁴C]NeuAc), and the enzyme preparation.[20]

-

Incubate the reaction mixture at 37°C for 3 to 20 hours.[20][21]

-

Terminate the reaction by adding SDS-PAGE loading buffer.[20]

-

Separate the reaction products (radiolabeled glycoproteins) from the unreacted CMP-[¹⁴C]NeuAc using SDS-PAGE. The labeled glycoprotein will be incorporated into the gel, while the smaller, unreacted donor substrate will migrate to the bottom.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the radioactivity incorporated into the glycoprotein band using a radioimager. The amount of incorporated radioactivity is directly proportional to the sialyltransferase activity.

-

Protocol 2: Sialyltransferase Activity Assay (Fluorometric Kit-Based)

This protocol uses a coupled enzyme system where the transfer of sialic acid ultimately generates a fluorescent signal.

-

Materials & Reagents (based on a generic kit, e.g., Abcam ab282920): [22]

-

Cell or tissue lysate (protein concentration 5-20 mg/mL)

-

ST Assay Buffer

-

ST Substrate I (Acceptor) & ST Substrate II (Donor)

-

ST Converter & ST Developer enzymes

-

Ammonium chloride (NH₄Cl) Standard

-

96-well microplate (white plate for fluorescence)

-

Microplate reader (Ex/Em = 535/587 nm)

-

-

Procedure:

-

Sample Preparation: Homogenize cells (e.g., 4 x 10⁵) or tissue (~20 mg) in 100 µL of ST Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[22]

-

Standard Curve: Prepare a standard curve using the provided NH₄Cl standard.

-

Reaction Mix: Prepare a Reaction Mix containing ST Assay Buffer, ST Substrate I, ST Substrate II, ST Converter, and ST Developer according to the kit's instructions.

-

Incubation: Add the sample (lysate) to the wells of the 96-well plate. Add the Reaction Mix to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.

-

Calculation: Calculate the sialyltransferase activity by comparing the sample's fluorescence to the standard curve, accounting for reaction time and protein content. Activity is typically expressed as nmol/min/mg or mU/mg.[22]

-

Protocol 3: Immunohistochemistry (IHC) for sLe^a Detection

This protocol allows for the visualization of sLe^a antigen expression and localization within tissue sections.[23]

-

Materials & Reagents:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Primary antibody: Mouse anti-sLe^a monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Microscope

-

-

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific binding sites with a protein block (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with the primary anti-sLe^a antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the slides and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the slides and apply the DAB substrate. A brown precipitate will form at the site of antigen expression.

-

Counterstaining: Lightly counterstain the nuclei with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

-

Analysis: Examine the slides under a microscope to assess the intensity and localization of sLe^a staining.

-

Conclusion and Therapeutic Implications

The biosynthesis of this compound is a complex, multi-step process that is significantly altered in the cancerous state. The upregulation of key glycosyltransferases, particularly ST3GAL3 and FUT3, driven by hypoxia and oncogenic signaling, leads to the aberrant display of sLe^a on the cancer cell surface. This glycan plays a direct and crucial role in metastasis by mediating tumor cell adhesion to the endothelium. A thorough understanding of this pathway, its regulation, and the enzymes involved is critical for the drug development community. Targeting these specific glycosyltransferases or the sLe^a-E-selectin interaction itself represents a promising therapeutic avenue to inhibit metastasis and improve outcomes for patients with a wide range of cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carbohydrate antigen this compound--its pathophysiological significance and induction mechanism in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the metastatic cell phenotype by sialylated glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High expression of FUT3 is linked to poor prognosis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The multifaceted roles of ST3GAL family in cancer: Mechanistic insights and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ST3GAL4 promotes tumorigenesis in breast cancer by enhancing aerobic glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Knockdown of FUT3 disrupts the proliferation, migration, tumorigenesis and TGF-β induced EMT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of Sialyl Lewis Antigen Expression in Colon Cancer Cells by Sialidase NEU4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular mechanism for cancer-associated induction of sialyl Lewis X and this compound expression-The Warburg effect revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of ST3GAL4 in glioma malignancy, macrophage infiltration, and prognostic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Downregulation of ST3GAL5 is associated with muscle invasion, high grade and a poor prognosis in patients with bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FUT3 facilitates glucose metabolism of lung adenocarcinoma via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzyme assay of sialyltransferases for glycoproteins - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Enzyme assay of sialyltransferases for oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. abcam.co.jp [abcam.co.jp]

- 23. ar.iiarjournals.org [ar.iiarjournals.org]

Function of Sialyl Lewis a in cell-cell adhesion

An In-depth Technical Guide on the Function of Sialyl Lewis a in Cell-Cell Adhesion

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (sLea), a tetrasaccharide carbohydrate antigen, is a critical mediator of cell-cell adhesion, particularly in pathological contexts such as cancer metastasis. As a specific ligand for selectins, primarily E-selectin expressed on vascular endothelium, sLea facilitates the initial tethering and rolling of cancer cells in the bloodstream, a crucial step in the metastatic cascade. This guide provides a comprehensive overview of the molecular function of sLea, its biosynthesis, its role in signaling, and the experimental methodologies used to investigate its function.

Molecular Structure and Biosynthesis of this compound

This compound is a tetrasaccharide epitope with the structure Siaα2,3Galβ1,3[Fucα1,4]GlcNAc.[1] It is classified as a type 1 chain Lewis antigen. Its biosynthesis involves the sequential action of specific glycosyltransferases. The expression of sLea is often upregulated in neoplastic tissues, particularly in adenocarcinomas of the gastrointestinal tract, such as the colon, pancreas, and stomach.[2]

The biosynthetic pathway is dependent on the expression and activity of key enzymes:

-

β-galactoside α-2,3-sialyltransferases (e.g., ST3GAL1, -3, -4): These enzymes add sialic acid to a galactose residue.

-

α-1,4-fucosyltransferase (FUT3): This enzyme adds a fucose residue to the GlcNAc sugar. The expression of FUT3 is crucial, and its absence in certain individuals (Lewis-negative phenotype, ~5-10% of the population) prevents the synthesis of sLea.[3]

Upregulation of these glycosyltransferases, often driven by oncogenic signaling pathways, leads to the aberrant expression of sLea on the surface of cancer cells, presented on both glycoproteins (like mucins) and glycolipids.[1][2][4]

Role of this compound in Cell-Cell Adhesion

The primary function of sLea in cell adhesion is to act as a ligand for selectins, a family of C-type lectins.

-

E-selectin: The most significant interaction is with E-selectin, which is expressed on the surface of cytokine-activated endothelial cells lining blood vessels.[2][5] This binding is calcium-dependent and mediates the initial, low-affinity adhesion of circulating tumor cells to the vessel wall.[6] This process is a critical initiating step for the extravasation of cancer cells from the bloodstream into distant tissues, thereby promoting metastasis.[1][7]

-

P-selectin and L-selectin: While primarily recognized by E-selectin, sLea can also be bound by L-selectin and P-selectin, although the specificity and affinity may differ.[8]

The adhesion of cancer cells expressing sLea to the endothelium is not a static process. It is characterized by a "rolling" phenomenon under the shear stress of blood flow, which allows the cancer cells to slow down and establish firmer adhesions through other molecules like integrins.[1] The expression of sLea is a hallmark of many malignant phenotypes and is often associated with poor prognosis.[2]

This compound in Signal Transduction

Beyond its role as a simple adhesion molecule, the interaction between sLea and its receptors can initiate intracellular signaling cascades ("outside-in" signaling). This can lead to increased cell growth, survival, and malignancy.[1] For example, the engagement of selectin ligands on the cell surface can activate pathways such as:

-

c-Met pathway

-

MAPK (Mitogen-Activated Protein Kinase) pathway

-

PI3K/Akt (Phosphoinositide 3-Kinase/Akt) pathway

Conversely, "inside-out" signaling, where activated oncogenes like c-myc stimulate the glycosyltransferases responsible for sLea synthesis, results in increased surface expression of the antigen, creating a feedback loop that promotes the malignant phenotype.[1]

Quantitative Data on sLea-Mediated Adhesion

The following tables summarize quantitative findings from studies investigating sLea function.

Table 1: Inhibition of Cancer Cell Adhesion and Transmigration

| Cell Line | Treatment | Target Molecule | Effect | Significance | Reference |

|---|---|---|---|---|---|

| KKU-M213 (Cholangiocarcinoma) | Anti-sLea Monoclonal Antibody | This compound | Significant inhibition of adhesion & transmigration | p<0.01 | [7] |

| KKU-M213 (Cholangiocarcinoma) | Anti-E-selectin Monoclonal Antibody | E-selectin | Significant inhibition of adhesion & transmigration | p<0.05 | [7] |

| KKU-M213 (Cholangiocarcinoma) | Benzyl-αGalNAc (Glycosylation inhibitor) | Glycosylation (reduces sLea) | Reduced adhesion and transmigration | - |[7] |

Table 2: Binding Affinities and Kinetics

| Interacting Molecules | Method | Parameter | Value | Notes | Reference |

|---|---|---|---|---|---|

| sLex analogue (TBC1269) vs. P-selectin | Surface Plasmon Resonance | KD | ~111.4 µM | sLex is a structural isomer of sLea. This provides an estimate for the affinity range of such interactions. | [9][10] |

| HepG2 cells vs. immobilized E-selectin | Scatchard Analysis | Affinity Constant (Ka) | 4 x 1014 M-1 | This reflects the avidity of multivalent cell binding, not single-molecule affinity. |[11] |

Experimental Protocols

Investigating the role of sLea in cell adhesion requires specialized in vitro assays that simulate physiological conditions.

Cancer Cell Adhesion Assay to Endothelial Monolayers

This assay quantifies the binding of cancer cells to a layer of endothelial cells, mimicking the initial step of metastasis.

Protocol:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in 96-well plates.[11]

-

Endothelial Activation: Stimulate the HUVEC monolayer with a cytokine such as Interleukin-1β (IL-1β, e.g., 10 U/ml) or TNF-α for 4-6 hours to induce the expression of E-selectin.[11]

-

Cancer Cell Preparation: Culture sLea-expressing cancer cells (e.g., Colo-205, KKU-M213). Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

-

Inhibition (Optional): Pre-incubate the cancer cells with an anti-sLea blocking antibody or the HUVEC monolayer with an anti-E-selectin blocking antibody for 30-60 minutes.

-

Co-incubation: Add a suspension of labeled cancer cells to the activated HUVEC monolayer and incubate for a defined period (e.g., 30-60 minutes) under static or flow conditions.

-

Washing: Gently wash the wells with buffer (e.g., PBS) to remove non-adherent cancer cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. Adhesion is expressed as the percentage of added cells that remain bound. Unspecific binding is determined in the presence of chelating agents like EDTA, as selectin binding is calcium-dependent.[11]

References

- 1. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CA19-9 as a therapeutic target in pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Holistic Understanding of the Role of Carbohydrate Antigen 19-9 in Pancreatic Cancer Screening, Early Diagnosis, and Prognosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contribution of carbohydrate antigens this compound and sialyl Lewis X to adhesion of human cancer cells to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Comparison of L-selectin and E-selectin ligand specificities: the L-selectin can bind the E-selectin ligands sialyl Le(x) and sialyl Le(a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

The Pivotal Interaction of Sialyl Lewis a and E-selectin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the critical role of Sialyl Lewis a (sLe^a) as a ligand for E-selectin, a key interaction in physiological and pathological processes, including inflammation and cancer metastasis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the binding kinetics, experimental methodologies to study this interaction, and the resultant signaling cascades.

Executive Summary

The binding of this compound, a tetrasaccharide carbohydrate antigen, to E-selectin, an adhesion molecule expressed on the surface of endothelial cells, is a crucial initiating step in the adhesion of leukocytes and cancer cells to the vascular endothelium. This interaction facilitates the extravasation of these cells from the bloodstream into surrounding tissues. Understanding the quantitative aspects of this binding, the methods to investigate it, and the downstream cellular signaling is paramount for the development of novel therapeutics targeting a range of diseases, most notably cancer. This guide summarizes the current knowledge, presenting key data in a structured format, detailing experimental protocols, and visualizing complex biological processes.

Quantitative Analysis of this compound and E-selectin Binding

The affinity and kinetics of the sLe^a-E-selectin interaction are fundamental to its biological function. While extensive quantitative data for the related sialyl Lewis x (sLe^x) antigen is available, direct kinetic measurements for sLe^a are less common in the literature. The following table summarizes available quantitative data for both sLe^a and sLe^x to provide a comparative context. The IC50 values represent the concentration of the soluble ligand required to inhibit 50% of the binding, providing an inverse measure of binding affinity.

| Ligand | E-selectin Source | Method | Parameter | Value | Reference |

| This compound (sLe^a) | Recombinant Human | ELISA-based assay | IC50 | 220 ± 20 µM | [1] |

| Amino-substituted sLe^a | Recombinant Human | ELISA-based assay | IC50 | 21 ± 3 µM | [1] |

| Sialyl Lewis x (sLe^x) | Recombinant Human | ELISA-based assay | IC50 | 750 ± 20 µM | [1] |

| sLe^x | Recombinant Human | Crystallography, MD simulations | K_d | 878 µM | [2] |

| sLe^x analogue (TBC1269) | Recombinant Human | Surface Plasmon Resonance | K_d | ~111.4 µM | [3][4] |

| sLe^x analogue (TBC1269) | Recombinant Human | Surface Plasmon Resonance | k_on | > 27,000 M⁻¹s⁻¹ | [3][4] |

| sLe^x analogue (TBC1269) | Recombinant Human | Surface Plasmon Resonance | k_off | > 3 s⁻¹ | [3][4] |

| sLe^x | Recombinant Human | Adhesive Dynamics Simulations | Intrinsic k_on | 10⁴ - 10⁵ s⁻¹ | [5] |

Experimental Protocols

Studying the sLe^a-E-selectin interaction requires a variety of specialized techniques. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

SPR is a label-free technique to measure real-time biomolecular interactions and determine kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human E-selectin

-

Synthetic this compound oligosaccharide or sLe^a-conjugated protein

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0)

-

Running buffer (e.g., HBS-EP+)

-

Activation reagents (e.g., EDC/NHS)

-

Blocking agent (e.g., ethanolamine)

Procedure:

-

Chip Preparation: Equilibrate the sensor chip with running buffer.

-

Ligand Immobilization:

-

Activate the carboxylated sensor surface using a fresh mixture of EDC and NHS.

-

Inject recombinant E-selectin diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.

-

Inject the blocking agent (ethanolamine) to deactivate any remaining active esters.

-

-

Analyte Interaction:

-

Prepare a series of dilutions of the sLe^a analyte in running buffer.

-

Inject the sLe^a solutions over the E-selectin-immobilized surface at a constant flow rate, starting with the lowest concentration.

-

Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

-

-

Regeneration: If necessary, inject a regeneration solution to remove bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_d.

-

Static Cell Adhesion Assay

This assay quantifies the adhesion of cells expressing sLe^a to a monolayer of endothelial cells expressing E-selectin under static conditions.

Materials:

-

96-well tissue culture plates

-

Human umbilical vein endothelial cells (HUVECs)

-

Cancer cell line expressing high levels of sLe^a (e.g., Colo205)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescent cell stain (e.g., Calcein-AM) or Crystal Violet

-

Wash buffer (e.g., PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescence plate reader or microscope

Procedure:

-

Endothelial Cell Monolayer Preparation:

-

Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.

-

To induce E-selectin expression, stimulate the HUVEC monolayer with a cytokine such as TNF-α or IL-1β for 4-6 hours prior to the assay.[6]

-

-

Cancer Cell Preparation:

-

Culture the sLe^a-positive cancer cells.

-

Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol, or prepare for Crystal Violet staining post-adhesion.

-

Resuspend the labeled cells in serum-free medium.

-

-

Adhesion:

-

Wash the HUVEC monolayer gently with wash buffer.

-

Add the labeled cancer cell suspension to each well of the HUVEC monolayer.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

-

Washing:

-

Gently wash the wells multiple times with wash buffer to remove non-adherent cells. The number and vigor of washes should be optimized to distinguish between specific and non-specific binding.

-

-

Quantification:

-

Fluorescence-based: Measure the fluorescence intensity in each well using a plate reader. The intensity is proportional to the number of adherent cells.

-

Crystal Violet-based: Fix the adherent cells with methanol, stain with Crystal Violet solution, wash away excess stain, and then solubilize the stain for absorbance measurement.[7]

-

-

Controls: Include wells with unstimulated HUVECs (low E-selectin expression) and wells coated with a blocking agent like BSA to determine background adhesion.

Flow Cytometry for this compound Expression

Flow cytometry is used to detect and quantify the expression of sLe^a on the surface of cancer cells.

Materials:

-

Flow cytometer

-

sLe^a-positive and -negative cancer cell lines

-

Primary antibody: anti-sLe^a monoclonal antibody (e.g., clone CA19-9)

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG (if the primary is not directly conjugated)

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Isotype control antibody

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them with cold FACS buffer.

-

Resuspend the cells to a concentration of approximately 1x10^6 cells/mL.

-

-

Antibody Staining:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the primary anti-sLe^a antibody or an isotype control antibody at the predetermined optimal concentration.

-

Incubate on ice for 30-60 minutes in the dark.

-

Wash the cells twice with cold FACS buffer by centrifugation and resuspension.

-

If using an unconjugated primary antibody, resuspend the cells in FACS buffer containing the fluorescently-labeled secondary antibody.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with cold FACS buffer.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in an appropriate volume of FACS buffer.

-

Acquire data on the flow cytometer, collecting fluorescence data for a sufficient number of cells (e.g., 10,000 events).

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter properties.

-

Analyze the fluorescence intensity of the sLe^a-stained cells compared to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity, which corresponds to the level of sLe^a expression.

-

Signaling Pathways and Logical Relationships

The interaction between sLe^a on cancer cells and E-selectin on endothelial cells is not merely a tethering event; it initiates a bidirectional signaling cascade that facilitates cancer cell extravasation.

E-selectin Signaling Pathway upon sLe^a Binding

Binding of sLe^a-expressing cancer cells to E-selectin on endothelial cells triggers "outside-in" signaling in the cancer cell and "forward signaling" in the endothelial cell. In cancer cells, this can activate pathways like p38 and ERK MAP kinases, enhancing cell motility and survival.[8] In endothelial cells, E-selectin engagement can also activate MAPK pathways, leading to the reorganization of the cytoskeleton and a decrease in the integrity of cell-cell junctions, thereby increasing endothelial permeability.[8][9]

Experimental Workflow for Static Cell Adhesion Assay

The following diagram illustrates the key steps involved in a typical static cell adhesion assay to quantify the binding of sLe^a-expressing cells to an E-selectin-coated surface.

Role of sLe^a-E-selectin in Cancer Cell Extravasation

The interaction between sLe^a and E-selectin is a critical step in the metastatic cascade, enabling circulating tumor cells to adhere to the endothelium and subsequently extravasate into distant tissues.

Conclusion and Future Directions

The interaction between this compound and E-selectin remains a promising target for therapeutic intervention in oncology and inflammatory diseases. Further research is needed to fully elucidate the precise kinetic parameters of this interaction and to map the intricate downstream signaling pathways in various cell types. The development of more specific and potent inhibitors of this interaction holds significant potential for the development of novel anti-cancer and anti-inflammatory drugs. This guide provides a foundational resource for researchers dedicated to advancing our understanding of this critical molecular interaction.

References

- 1. Human Monoclonal Antibodies to Sialyl-Lewis a (CA19.9) with Potent CDC, ADCC and Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adhesive dynamics simulations of sialyl-Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. longdom.org [longdom.org]

Discovery and initial characterization of Sialyl Lewis a

An In-depth Technical Guide to the Discovery and Initial Characterization of Sialyl Lewis a

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (sLea), also known as Carbohydrate Antigen 19-9 (CA19-9), is a tetrasaccharide carbohydrate antigen that has emerged as a critical molecule in cancer biology and diagnostics.[1][2][3] Structurally, it is a sialylated and fucosylated form of the Lewis a antigen.[2][3] Its expression is notably elevated in various adenocarcinomas, particularly of the gastrointestinal tract, such as pancreatic, colon, and stomach cancers.[4] Beyond its well-established role as a tumor marker, sLea is a key player in the metastatic cascade, mediating the adhesion of cancer cells to the vascular endothelium through interactions with E-selectin.[1][4] This guide provides a comprehensive overview of the discovery, initial characterization, and biological significance of this compound, with a focus on the foundational experimental methodologies.

Discovery and Structural Elucidation

The discovery of sLea was intertwined with the development of monoclonal antibody technology. In 1979, the CA19-9 antibody was generated by immunizing mice with the human colorectal cancer cell line SW1116.[3] This antibody recognized a specific carbohydrate epitope that was later identified as this compound.

The structural characterization of sLea revealed a tetrasaccharide with the sequence Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAcβ.[2][3][5] This structure is typically attached to O-glycans on mucins or to the ceramide core of glycolipids on the cell surface.[6] The key structural difference between sLea and its isomer, Sialyl Lewis x (sLex), lies in the linkage of galactose to N-acetylglucosamine (β1-3 in sLea vs. β1-4 in sLex) and the fucosylation linkage (α1-4 in sLea vs. α1-3 in sLex).[5][7]

Biosynthesis of this compound

The biosynthesis of sLea is a multi-step enzymatic process involving glycosyltransferases. The pathway begins with a Type 1 disaccharide precursor (Galβ1-3GlcNAc). A sialyltransferase, ST3GAL3, adds a sialic acid residue to the galactose. Subsequently, a fucosyltransferase, primarily FUT3, adds a fucose residue to the N-acetylglucosamine to complete the sLea structure.[8]

Caption: Biosynthesis pathway of this compound.

Initial Characterization as a Tumor Marker

The initial characterization of sLea as a tumor marker was driven by the clinical utility of the CA19-9 assay. Elevated serum levels of CA19-9 were found to be strongly associated with pancreatic and other gastrointestinal cancers.[1] This led to the development of immunoassays for its detection in patient samples.

Quantitative Data Summary

| Analyte | Cancer Type | Method | Key Finding | Reference |

| CA19-9 (sLea) | Pancreatic Cancer | ELISA | Elevated serum levels are a primary biomarker for diagnosis and monitoring. | [2][3] |

| sLea Expression | Gastric Cancer | Flow Cytometry | Higher frequency of sLea expression correlates with lymphatic invasion and lymph node metastasis. | [9] |

| sLea on Glycoproteins | Colorectal Cancer | Western Blot | Detected predominantly as broad bands in carcinoma tissues compared to normal mucosa. | [10] |

Experimental Protocols

3.2.1 Enzyme-Linked Immunosorbent Assay (ELISA) for CA19-9

This protocol outlines a typical sandwich ELISA for the quantification of CA19-9 in serum or plasma.

Materials:

-

Microtiter plate pre-coated with a capture antibody (e.g., anti-CA19-9 monoclonal antibody).

-

Patient serum or plasma samples.

-

CA19-9 standards of known concentrations.

-

Detection antibody (e.g., biotinylated anti-CA19-9 monoclonal antibody).

-

Streptavidin-HRP conjugate.

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

-

Stop solution (e.g., 2N H2SO4).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (e.g., PBS with 1% BSA).

Procedure:

-

Prepare standards and samples by diluting them in assay diluent.

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated microtiter plate.

-

Incubate for 1-2 hours at 37°C.[11]

-

Aspirate the wells and wash 3-5 times with wash buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at 37°C.[11]

-

Aspirate and wash the wells as in step 4.

-

Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Incubate for 30 minutes at 37°C.[11]

-

Aspirate and wash the wells as in step 4.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards and determine the concentration of CA19-9 in the samples.

3.2.2 Thin-Layer Chromatography (TLC) for sLea-containing Glycolipids

TLC is a fundamental technique for separating and identifying glycolipids based on their polarity.

Materials:

-

TLC plate (Silica gel 60).

-

Developing solvent (e.g., Chloroform:Methanol:0.2% CaCl2 in water, 60:35:8, v/v/v).

-

Glycolipid extract from cells or tissues.

-

sLea standard.

-

Visualization reagent (e.g., Resorcinol-HCl for sialic acid-containing glycolipids).

-

TLC developing chamber.

-

Spraying bottle and hot plate.

Procedure:

-

Spot the glycolipid extract and sLea standard onto the TLC plate.

-

Place the plate in a developing chamber containing the developing solvent.

-

Allow the solvent to ascend the plate until it reaches the desired height.

-

Remove the plate from the chamber and dry it completely.

-

Spray the plate with the resorcinol-HCl reagent.

-

Heat the plate on a hot plate at approximately 110°C for a few minutes until the bands become visible. Gangliosides containing sialic acid will appear as purple bands.

-

Compare the migration of the sample bands to the sLea standard to identify sLea-containing glycolipids.

Role in Cell Adhesion and Metastasis

A pivotal aspect of sLea's initial characterization was the discovery of its role as a ligand for E-selectin, an adhesion molecule expressed on the surface of endothelial cells.[4] This interaction is a critical step in the metastatic process, allowing circulating tumor cells to adhere to the blood vessel walls, a prerequisite for extravasation and the formation of secondary tumors.[1][4]

This compound-E-selectin Mediated Signaling

The binding of sLea on cancer cells to E-selectin on endothelial cells is not merely a physical tethering but also initiates intracellular signaling cascades in both cell types. This "outside-in" signaling can promote cancer cell survival, proliferation, and invasion. In some contexts, this interaction has been shown to activate pathways involving c-Met and downstream effectors.

Caption: sLea-E-selectin mediated signaling in cancer metastasis.

Experimental Protocols

4.2.1 Cell Adhesion Assay under Flow Conditions

This assay simulates the physiological conditions of the bloodstream to study the adhesion of cancer cells to an endothelial monolayer.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cancer cell line expressing sLea.

-

Cell culture medium.

-

TNF-α (to activate HUVECs and induce E-selectin expression).

-

Fluorescent cell tracker (B12436777) dye.

-

Parallel plate flow chamber.

-

Fluorescence microscope.

-

Syringe pump.

Procedure:

-

Culture HUVECs to form a confluent monolayer in the flow chamber.

-

Activate the HUVEC monolayer with TNF-α for 4-6 hours to induce E-selectin expression.

-

Label the cancer cells with a fluorescent cell tracker dye.

-

Perfuse the fluorescently labeled cancer cells over the HUVEC monolayer at a defined shear stress using a syringe pump.

-

Record the interactions between the cancer cells and the HUVEC monolayer using time-lapse fluorescence microscopy.

-

Quantify the number of adherent (firmly attached or rolling) cells per unit area.

-

To confirm the specificity of the interaction, the assay can be repeated in the presence of a blocking antibody against E-selectin or sLea.

4.2.2 Flow Cytometry for sLea Expression

Flow cytometry allows for the quantification of sLea expression on the surface of individual cells.

Materials:

-

Cancer cell suspension.

-

Primary antibody: anti-sLea monoclonal antibody (e.g., clone 1116-NS-19-9).

-

Isotype control antibody.

-

Secondary antibody: FITC-conjugated anti-mouse IgG.

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

-

Flow cytometer.

Procedure:

-

Harvest and wash the cancer cells.

-

Resuspend the cells in FACS buffer.

-

Aliquot the cell suspension into tubes.

-

Add the anti-sLea primary antibody to the sample tube and the isotype control antibody to the control tube.

-

Incubate on ice for 30-60 minutes.

-

Wash the cells with FACS buffer to remove unbound primary antibody.

-

Resuspend the cells in FACS buffer containing the FITC-conjugated secondary antibody.

-

Incubate on ice in the dark for 30 minutes.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

Analyze the samples on a flow cytometer to determine the percentage of sLea-positive cells and the mean fluorescence intensity.

4.2.3 Immunoprecipitation and Western Blotting of sLea-carrying Glycoproteins

This two-step process is used to isolate and identify glycoproteins that are modified with the sLea antigen.

Immunoprecipitation:

-

Lyse cells expressing sLea in a non-denaturing lysis buffer.

-

Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-sLea antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against a specific glycoprotein (B1211001) suspected of carrying sLea.

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The discovery and initial characterization of this compound have laid the groundwork for its current applications as a crucial tumor marker and a target for therapeutic intervention in cancer. The development of monoclonal antibodies against sLea was instrumental in its identification and in elucidating its biological functions. The experimental protocols detailed in this guide represent the foundational techniques that have enabled researchers to understand the significance of this carbohydrate antigen in cancer progression and metastasis. Further research into the intricate roles of sLea in cell signaling and the tumor microenvironment continues to open new avenues for the development of novel diagnostic and therapeutic strategies in oncology.

References

- 1. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. sceti.co.jp [sceti.co.jp]

- 4. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional binding of E-selectin to its ligands is enhanced by structural features beyond its lectin domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. abcam.cn [abcam.cn]

- 10. Western blot analysis of glycoproteins bearing Lewis(a) and sialyl-Lewis(a) antigens in human colorectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cloud-clone.com [cloud-clone.com]

Sialyl Lewis a (CA19-9): A Comprehensive Technical Guide for Researchers in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sialyl Lewis a (CA19-9) as a pivotal tumor marker in pancreatic cancer. This document delves into the clinical utility, underlying biological mechanisms, and experimental methodologies pertinent to CA19-9, offering a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction to this compound (CA19-9)

Carbohydrate Antigen 19-9 (CA19-9) is a glycosphingolipid antigen, specifically the sialylated form of the Lewis a blood group antigen (sLea)[1][2]. It was first identified in 1979 using a monoclonal antibody generated against a human colorectal cancer cell line[1][3]. While present in small amounts in healthy individuals, its expression is significantly elevated in various malignancies, most notably pancreatic adenocarcinoma[2][4][5]. This overexpression has positioned CA19-9 as the most extensively validated serum biomarker for pancreatic cancer[6][7].

However, the clinical application of CA19-9 is not without its limitations. A significant portion of the population, specifically those with a Lewis-negative genotype (le/le), are genetically incapable of producing the CA19-9 antigen, leading to false-negative results[1][6][8]. Furthermore, elevated levels can be observed in non-malignant conditions, such as obstructive jaundice, pancreatitis, and liver cirrhosis, which can lead to false-positive results[4][8][9][10].

Clinical Utility of CA19-9 in Pancreatic Cancer

The clinical value of CA19-9 in pancreatic cancer spans diagnosis, prognosis, and monitoring of treatment response.

Diagnosis and Screening

CA19-9 is not recommended as a screening tool for pancreatic cancer in the general asymptomatic population due to its low positive predictive value (0.5-0.9%) and the low prevalence of the disease[1][6]. Studies have shown that screening asymptomatic individuals yields a very low detection rate for pancreatic cancer[1][11].

In symptomatic patients, however, CA19-9 demonstrates moderate diagnostic accuracy. An elevated serum level of CA19-9 (>37 U/mL) has a sensitivity of 79-81% and a specificity of 82-90% for diagnosing pancreatic cancer[6][7]. Increasing the cutoff value can improve specificity at the cost of sensitivity. For instance, a cutoff of 1000 U/mL increases specificity to 99.8% but decreases sensitivity to 41%[7][9].

Prognosis and Staging

Pre-operative serum CA19-9 levels are a significant prognostic indicator for patients with pancreatic cancer[6]. Patients with normal CA19-9 levels (<37 U/mL) before surgery have a notably longer median survival (32-36 months) compared to those with elevated levels (>37 U/mL) (12-15 months)[6][7]. Higher pre-operative CA19-9 levels are also correlated with more advanced tumor stage and a lower likelihood of resectability[7]. A CA19-9 level below 100 U/mL is often associated with resectable disease, while levels above 100 U/mL suggest a higher probability of unresectable or metastatic cancer[6][7].

Monitoring Treatment Response and Recurrence

Serial monitoring of CA19-9 levels is a valuable tool for assessing the response to treatment and detecting disease recurrence[4][5][12][13]. A decrease in CA19-9 levels following surgery or during chemotherapy generally indicates a positive response to treatment and is associated with longer survival[6][12][14][15]. Conversely, rising CA19-9 levels can signal disease progression or recurrence, often preceding radiographic evidence by weeks to months[5][9][13]. A failure of CA19-9 levels to normalize after surgery is a strong indicator of residual disease and a poor prognosis[13].

Data Presentation: Quantitative Analysis of CA19-9 Performance

The following tables summarize the key quantitative data regarding the clinical performance of CA19-9 in pancreatic cancer.

| Parameter | Cutoff Level (U/mL) | Value (%) | Reference(s) |

| Sensitivity | 37 | 79 - 81 | [6][7] |

| Specificity | 37 | 82 - 90 | [6][7] |

| Positive Predictive Value (PPV) | 37 | 72 | [9] |

| Negative Predictive Value (NPV) | 37 | 96 | [9] |

Table 1: Diagnostic Accuracy of CA19-9 at a Cutoff of 37 U/mL

| Cutoff Level (U/mL) | Sensitivity (%) | Specificity (%) | PPV (%) | NPV (%) | Reference(s) |

| 100 | 68 | 98 | 87 | 94 | [7][9] |

| 300 | 54 | 99 | 92 | 91 | [9] |

| 1000 | 41 | 99.8 | 97 | 89 | [7][9] |

Table 2: Impact of Different CA19-9 Cutoff Levels on Diagnostic Performance

| Pre-operative CA19-9 Level (U/mL) | Median Survival (months) | Reference(s) |

| <37 | 32 - 36 | [6][7] |

| >37 | 12 - 15 | [6][7] |

| <100 | Associated with resectable disease | [6][7] |

| >100 | Suggestive of unresectable/metastatic disease | [6][7] |

Table 3: Prognostic Value of Pre-operative CA19-9 Levels

| Change in CA19-9 Levels Post-Therapy | Indication | Associated Outcome | Reference(s) |

| Decrease | Positive response | Longer survival | [6][12][14][15] |

| Increase | Disease progression/recurrence | Shorter survival | [5][9][13] |

| No Normalization Post-Surgery | Residual disease | Poor prognosis | [13] |

Table 4: CA19-9 as a Marker for Treatment Monitoring and Recurrence

Biological Role and Signaling Pathways

This compound is not merely a passive biomarker but plays an active role in the pathophysiology of pancreatic cancer, primarily through its function as a ligand for selectins.

Biosynthesis of this compound

The synthesis of sLea is a multi-step enzymatic process involving glycosyltransferases. The key enzymes are β-1,3-galactosyltransferase (β3GalT) and α-1,4-fucosyltransferase (FUT3)[3]. Individuals with a Lewis-negative genotype lack a functional FUT3 enzyme and are therefore unable to synthesize the sLea antigen[3].

Interaction with E-selectin and Metastasis

This compound on the surface of pancreatic cancer cells functions as a ligand for E-selectin, which is expressed on endothelial cells[16][17]. This interaction facilitates the adhesion of circulating tumor cells to the endothelium, a critical step in the metastatic cascade[16]. This process allows cancer cells to extravasate from the bloodstream and establish distant metastases.

Involvement of TGF-β and EGFR Signaling Pathways

The expression of CA19-9 is influenced by complex signaling pathways within the cancer cell. The Transforming Growth Factor-beta (TGF-β) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, both of which are frequently dysregulated in pancreatic cancer, have been implicated in modulating glycosylation patterns, including the synthesis of sLea.

The TGF-β signaling pathway, which plays a dual role as both a tumor suppressor and promoter, can influence the expression of glycosyltransferases. Dysregulation of this pathway, particularly through mutations in SMAD4, a key downstream mediator, is a common event in pancreatic cancer[18].

The EGFR signaling pathway is also frequently overexpressed in pancreatic cancer and contributes to tumor growth, proliferation, and survival[12]. Activation of EGFR can lead to downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, which can in turn influence the expression of genes involved in glycosylation[1][19][20][21][22].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of CA19-9 in pancreatic cancer.

Quantification of Serum CA19-9 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a solid-phase sandwich ELISA for the quantitative measurement of CA19-9 in serum or plasma.

Materials:

-

Microtiter plate pre-coated with a monoclonal anti-CA19-9 antibody

-

Patient serum or plasma samples

-

CA19-9 standards of known concentrations

-

Assay Buffer

-

Enzyme Conjugate (e.g., HRP-conjugated anti-CA19-9 antibody)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Bring all reagents and samples to room temperature.

-

Add 50 µL of standards, controls, and patient samples to the appropriate wells of the microtiter plate.

-

Add 50 µL of Assay Buffer to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the wells four times with 300 µL of Wash Buffer per well.

-

Add 100 µL of Enzyme Conjugate to each well.

-

Incubate for 60 minutes at room temperature.

-

Wash the wells four times with 300 µL of Wash Buffer per well.

-

Add 100 µL of Substrate Solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution to each well to stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

-

Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

-

Determine the concentration of CA19-9 in the patient samples by interpolating their absorbance values on the standard curve.

Immunohistochemical (IHC) Staining of this compound in Paraffin-Embedded Pancreatic Tissue

This protocol outlines the steps for detecting the localization of this compound in formalin-fixed, paraffin-embedded (FFPE) pancreatic tissue sections.

Materials:

-

FFPE pancreatic tissue sections on charged slides

-

Xylene or a xylene substitute

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-Sialyl Lewis a (CA19-9) monoclonal antibody

-

Biotinylated secondary antibody (e.g., goat anti-mouse IgG)

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen solution